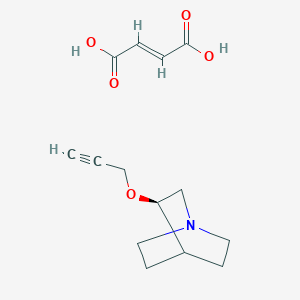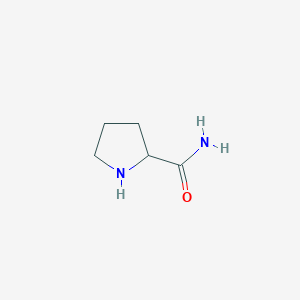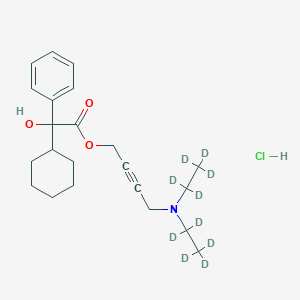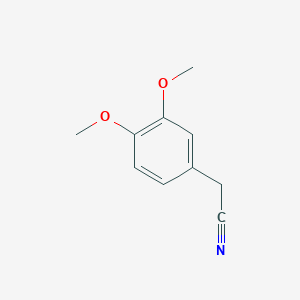
2-Methyl-2-octanol
Übersicht
Beschreibung
Enantioselective Synthesis of 2-Methyl-4-Octanol
The compound 2-methyl-4-octanol has been identified as a significant aggregation pheromone for certain Curculionidae species, which are sugarcane weevils. The enantioselective synthesis of both (R)- and (S)-2-methyl-4-octanol is described, highlighting the importance of chirality in biological activity. The synthesis process for (S)-2-methyl-4-octanol involves five steps with a 20% overall yield, while the (R)-enantiomer is produced in six steps with a 14% overall yield, starting from commercially available isovaleryl chloride. A critical step in this synthesis is the asymmetric reduction of ethyl 5-methyl-3-oxohexanoate using Saccharomyces cerevisiae, which results in the (S)-alcohol with good yield and high enantiomeric excess .
Synthesis of 2-Methyl Octanoic Acid
2-Methyl octanoic acid is another compound of interest due to its role as a synthon in the sex pheromone of the pine sawfly. The synthesis of this compound is achieved through a multi-step process starting from diethyl malonate. The process includes hexylation, methylation, hydrolysis, and decarboxylation steps, culminating in a yield of approximately 24.2%. This synthesis pathway is crucial for the production of the sex pheromone, which has implications for understanding and potentially controlling the behavior of the pine sawfly .
Molecular Structure Analysis
While the provided data does not include detailed molecular structure analysis, the synthesis processes described for both compounds indicate the importance of stereochemistry and functional group transformations. The enantioselective synthesis of 2-methyl-4-octanol and the production of 2-methyl octanoic acid both involve careful consideration of molecular structures to achieve the desired outcomes, which are biologically active compounds with specific configurations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions. For instance, the asymmetric reduction step in the synthesis of 2-methyl-4-octanol using yeast is a bio-catalytic process that highlights the intersection of organic chemistry and biotechnology. Similarly, the synthesis of 2-methyl octanoic acid involves classical organic transformations such as alkylation and decarboxylation, which are fundamental reactions in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly detailed in the provided data. However, the synthesis and application of these compounds as pheromones suggest that their physical properties, such as volatility and solubility, are tailored to suit their biological function. The chemical properties, including stability and reactivity, are also likely optimized to ensure the compounds are effective in their role as pheromones .
Wissenschaftliche Forschungsanwendungen
Produktion von Tensiden
2-Methyl-2-octanol: wird bei der Synthese von Tensiden verwendet, das sind Verbindungen, die die Oberflächenspannung zwischen zwei Flüssigkeiten oder zwischen einer Flüssigkeit und einem Feststoff verringern. Tenside werden in großem Umfang in Waschmitteln, Netzmitteln, Emulgatoren, Schaumbildnern und Dispergiermitteln eingesetzt .
Kosmetikindustrie
In der Kosmetikindustrie dient This compound als Vorläufer für weicher machende Ester. Diese Ester, wie Palmitat und Stearat, werden in Kosmetika verwendet, um die Haut zu weich zu machen und als Zusatzstoffe in Hautpflegeprodukten .
Herstellung von Weichmachern
Diese Verbindung ist auch an der Herstellung von Weichmachern beteiligt, die Kunststoffen hinzugefügt werden, um ihre Flexibilität, Transparenz, Haltbarkeit und Langlebigkeit zu erhöhen. Beispiele hierfür sind Acrylate und Maleate .
Pestizidformulierung
This compound: wird bei der Formulierung von Pestiziden verwendet. Ein bemerkenswertes Beispiel ist Dinocap, eine organische Verbindung, die als Fungizid und Akarizid verwendet wird .
Schmierstoffzusatz
Als Schmierstoffzusatz wird This compound bei der Synthese von Zinkdithiophosphat (ZDDP) verwendet, einem Verschleißschutzmittel, das in Motorenölen eingesetzt wird, um die Motoroberflächen zu schützen .
Chemische Forschung
In der chemischen Forschung wird This compound hinsichtlich seiner thermophysikalischen Eigenschaften untersucht, die für das Verständnis des Verhaltens von Stoffen bei verschiedenen Temperaturen und Drücken unerlässlich sind. Diese Daten sind entscheidend für die Entwicklung industrieller Prozesse und Geräte .
Safety and Hazards
2-Methyl-2-octanol is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to ensure adequate ventilation, use personal protective equipment as required, keep people away from and upwind of spill/leak, evacuate personnel to safe areas, remove all sources of ignition, take precautionary measures against static discharges, and it should not be released into the environment .
Wirkmechanismus
Target of Action
2-Methyl-2-octanol, also known as 2-Octanol, 2-methyl-, is a type of alcohol . The primary targets of alcohols are often proteins or enzymes in the body, where they can form hydrogen bonds and alter the structure or function of the target .
Mode of Action
Alcohols generally interact with their targets through hydrogen bonding . This interaction can lead to changes in the conformation of the target protein or enzyme, potentially altering its function .
Biochemical Pathways
Alcohols can participate in various biochemical reactions, including dehydration reactions to yield alkenes .
Pharmacokinetics
The molecular weight of this compound is 1442545 , which could influence its pharmacokinetic properties.
Result of Action
The interaction of alcohols with proteins and enzymes can lead to changes in cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other substances can influence the action of alcohols .
Eigenschaften
IUPAC Name |
2-methyloctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCNUEXDHWDIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060855 | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
628-44-4 | |
| Record name | 2-Methyl-2-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylheptyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyloctan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIMETHYLHEPTYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I38JIM8KS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Octanol, 2-methyl- in the context of the research articles?
A1: 2-Octanol, 2-methyl- was identified as a common volatile flavor component present in both fresh and stored samples of Codonopsis lanceolata (balloon flower root) under various storage conditions. [, ] This compound likely contributes to the characteristic aroma profile of this plant, described as green, aldehydic, earthy, and camphoreous. []
Q2: How does the presence of 2-Octanol, 2-methyl- change under different storage conditions for Codonopsis lanceolata?
A2: While present in all tested conditions, the concentration and perhaps sensory contribution of 2-Octanol, 2-methyl- is likely affected by storage temperature and packaging material. The research suggests that chilling and packaging with low-density polyethylene (LDPE) film better preserves the overall volatile profile, including 2-Octanol, 2-methyl-, and thus the freshness of Codonopsis lanceolata. [, ]
Q3: Are there other volatile compounds found alongside 2-Octanol, 2-methyl- in Codonopsis lanceolata?
A3: Yes, the research identified numerous other volatile compounds in Codonopsis lanceolata. Some commonly found alongside 2-Octanol, 2-methyl- include 1-hexadecene, 2,6-dimethyl-2-octanol, α-cedrene, β-selinene, farnesane, and isoledene. [] The specific profile of these compounds varied depending on the storage conditions.
Q4: Besides Codonopsis lanceolata, are there other applications or research areas where 2-Octanol, 2-methyl- is relevant?
A4: While not directly addressed in these articles, 2-Octanol, 2-methyl- falls under the category of branched-chain alcohols, which have various applications:
Q5: Where can I find more information about the analytical techniques used to identify and quantify 2-Octanol, 2-methyl- in these studies?
A5: The researchers primarily used Gas Chromatography-Mass Spectrometry (GC/MS) to identify and analyze the volatile compounds, including 2-Octanol, 2-methyl-, present in Codonopsis lanceolata. [, ] This technique separates the different volatile compounds and then identifies them based on their mass-to-charge ratios.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















